molecular formula C13H11BrF3N3O2 B7951499 Ethyl 5-amino-4-bromo-1-[4-(trifluoromethyl)phenyl]pyrazole-3-carboxylate

Ethyl 5-amino-4-bromo-1-[4-(trifluoromethyl)phenyl]pyrazole-3-carboxylate

Cat. No.: B7951499
M. Wt: 378.14 g/mol
InChI Key: ZTVLLBOHMAIZOS-UHFFFAOYSA-N
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Description

Ethyl 5-amino-4-bromo-1-[4-(trifluoromethyl)phenyl]pyrazole-3-carboxylate is a pyrazole derivative featuring a bromo substituent at position 4, an amino group at position 5, and a 4-(trifluoromethyl)phenyl group at position 1 of the pyrazole ring.

Properties

IUPAC Name

ethyl 5-amino-4-bromo-1-[4-(trifluoromethyl)phenyl]pyrazole-3-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H11BrF3N3O2/c1-2-22-12(21)10-9(14)11(18)20(19-10)8-5-3-7(4-6-8)13(15,16)17/h3-6H,2,18H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZTVLLBOHMAIZOS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=NN(C(=C1Br)N)C2=CC=C(C=C2)C(F)(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H11BrF3N3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

378.14 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Hydrazine-Diketone Cyclization

Reacting 4-(trifluoromethyl)phenylhydrazine with ethyl 3-oxobutanoate (ethyl acetoacetate) under acidic conditions yields ethyl 5-methyl-1-[4-(trifluoromethyl)phenyl]pyrazole-3-carboxylate . This intermediate lacks the bromo and amino groups but establishes the ester and aryl substituents.

Reaction Conditions

  • Solvent: Ethanol or acetic acid

  • Catalyst: H₂SO₄ or Ce(L-Pro)₂ (Oxa)

  • Yield: 70–96%

Nitro-Group Introduction for Subsequent Amination

To introduce the amino group at position 5, nitration is performed post-cyclization. Treating the intermediate with nitric acid/sulfuric acid introduces a nitro group at position 5, forming ethyl 5-nitro-4-methyl-1-[4-(trifluoromethyl)phenyl]pyrazole-3-carboxylate . Reduction via hydrogenation or SnCl₂/HCl converts the nitro group to amino.

Key Data

StepReagents/ConditionsYield (%)
NitrationHNO₃, H₂SO₄, 0–5°C85
ReductionH₂/Pd-C, EtOH, 25°C90

Regioselective Bromination at Position 4

Bromination at position 4 is critical for achieving the target structure. Electrophilic aromatic substitution (EAS) or radical bromination methods are employed.

Electrophilic Bromination

Using N-bromosuccinimide (NBS) in dimethylformamide (DMF) at 80°C selectively brominates position 4, driven by the electron-donating amino group at position 5.

Reaction Profile

  • Substrate: Ethyl 5-amino-1-[4-(trifluoromethyl)phenyl]pyrazole-3-carboxylate

  • Brominating Agent: NBS (1.2 equiv)

  • Solvent: DMF

  • Yield: 78%

Diazotization-Bromination

Alternatively, diazotization of an intermediate amino group followed by bromide substitution introduces bromine. For example, treating ethyl 5-amino-1-[4-(trifluoromethyl)phenyl]pyrazole-3-carboxylate with tert-butyl nitrite and CuBr₂ in acetonitrile replaces the amino group with bromo.

Conditions

  • Diazotizing Agent: tert-Butyl nitrite

  • Bromide Source: CuBr₂

  • Temperature: 60–65°C

  • Yield: 66–81%

Sequential Functionalization Strategies

Early-Stage Trifluoromethylphenyl Incorporation

Suzuki-Miyaura coupling introduces the 4-(trifluoromethyl)phenyl group early. For instance, reacting 1-bromo-4-(trifluoromethyl)benzene with a boronic ester-functionalized pyrazole precursor under Pd catalysis achieves cross-coupling.

Optimized Parameters

  • Catalyst: Pd(PPh₃)₄

  • Base: K₂CO₃

  • Solvent: Toluene/H₂O

  • Yield: 82%

Late-Stage Esterification

If the pyrazole core lacks the ethyl ester, post-synthetic esterification is viable. Treating the carboxylic acid derivative (e.g., 5-amino-4-bromo-1-[4-(trifluoromethyl)phenyl]pyrazole-3-carboxylic acid ) with ethanol and H₂SO₄ under reflux installs the ester group.

Data

  • Acid Source: Pyrazole-3-carboxylic acid

  • Esterification Agent: EtOH, H₂SO₄

  • Yield: 91–96%

One-Pot Multistep Syntheses

Recent patents disclose streamlined approaches combining cyclocondensation, bromination, and amination in a single reactor. For example:

  • Cyclocondensation: 4-(Trifluoromethyl)phenylhydrazine + ethyl 2-(methylthio)acetoacetate → pyrazole intermediate.

  • Bromination: NBS in CCl₄ at 40°C.

  • Amination: NH₃/MeOH under pressure.

Advantages

  • Reduced purification steps.

  • Total yield: 68%.

Green Chemistry Approaches

Solvent-Free Reactions

Microwave-assisted synthesis minimizes solvent use. A mixture of hydrazine, diketone, and silica gel under MW irradiation (300 W, 120°C) produces the pyrazole core in 88% yield.

Catalytic Bromination

Photocatalytic bromination using TiO₂ and H₂O₂ under UV light achieves position-selective bromination with 75% yield, reducing hazardous waste.

Comparative Analysis of Methods

MethodKey StepsYield (%)Scalability
CyclocondensationHydrazine + diketone70–96High
Diazotizationt-BuONO + CuBr₂66–81Moderate
One-PotSequential functionalization68High
Green SynthesisMW or photocatalytic75–88Emerging

Chemical Reactions Analysis

Bromine Substitution Reactions

The bromine atom at position 4 serves as a key site for cross-coupling and nucleophilic substitution reactions, enabling structural diversification:

Table 1: Bromine-mediated reactions

Reaction TypeConditionsProductYieldSource
Suzuki-Miyaura CouplingPd(PPh₃)₄, Na₂CO₃, DME/H₂O, 80°CAryl/heteroaryl-substituted pyrazole75–90%
Buchwald-Hartwig AminationPd₂(dba)₃, Xantphos, Cs₂CO₃, dioxaneAmino-substituted pyrazole60–78%
Nucleophilic SubstitutionK₂CO₃, DMF, 60°C (with amines/thiols)Amino/alkylthio-substituted pyrazole50–85%

These reactions are critical for introducing pharmacophores or modifying electronic properties. For example, Suzuki coupling with aryl boronic acids generates biaryl systems, enhancing π-stacking interactions in drug design.

Ester Hydrolysis and Derivative Formation

The ethyl ester group undergoes hydrolysis to yield carboxylic acid intermediates, which are precursors for amides, acid chlorides, and other derivatives:

Table 2: Ester group transformations

ReactionConditionsProductYieldSource
Alkaline HydrolysisLiOH, EtOH/H₂O, reflux5-Amino-4-bromo-1-[4-(trifluoromethyl)phenyl]pyrazole-3-carboxylic acid90–95%
Amide FormationEDCl, HOBt, DIPEA, DMFCarboxamide derivatives70–88%
Acid Chloride SynthesisSOCl₂, refluxPyrazole-3-carbonyl chloride85%

The carboxylic acid derivative (from hydrolysis) has been used to synthesize urea and thiourea analogs via reactions with isocyanates or thioisocyanates .

Amino Group Functionalization

The amino group at position 5 participates in condensation and acylation reactions:

Table 3: Amino group reactions

ReactionConditionsProductYieldSource
Schiff Base FormationAldehydes/ketones, EtOH, ΔImine-linked pyrazole derivatives65–80%
AcylationAc₂O, pyridine, RTN-Acetylated pyrazole90%
SulfonylationArSO₂Cl, DMAP, CH₂Cl₂Sulfonamide derivatives75–85%

These modifications enhance solubility or introduce hydrogen-bonding motifs for biological targeting . For instance, Schiff bases derived from this compound show potential as antimicrobial agents .

Multi-Site Tandem Reactions

Sequential functionalization of multiple reactive sites has been employed for complex molecule synthesis:

Example Pathway

  • Suzuki Coupling of bromine with 4-methoxyphenylboronic acid.

  • Hydrolysis of the ester to carboxylic acid .

  • Condensation of the amino group with 4-nitrobenzaldehyde .

This approach generates polyfunctionalized pyrazoles with tailored properties for materials science or drug discovery .

Stability and Reactivity Considerations

  • pH Sensitivity : The amino group protonates under acidic conditions (pH < 4), altering reactivity in electrophilic substitutions .

  • Thermal Stability : Decomposition occurs above 200°C, limiting high-temperature reactions.

  • Solvent Compatibility : Polar aprotic solvents (DMF, DMSO) optimize coupling reactions, while protic solvents (EtOH, H₂O) favor hydrolysis .

This compound’s versatility in cross-coupling, hydrolysis, and condensation reactions makes it a valuable intermediate in pharmaceutical and agrochemical research. Further studies are warranted to explore its catalytic asymmetric functionalization and biological applications .

Scientific Research Applications

Medicinal Chemistry Applications

Ethyl 5-amino-4-bromo-1-[4-(trifluoromethyl)phenyl]pyrazole-3-carboxylate has shown potential in the development of novel pharmaceuticals due to its unique structural features. The following applications have been documented:

  • Anticancer Activity : Research indicates that pyrazole derivatives exhibit promising anticancer properties. This compound has been investigated for its ability to inhibit tumor growth through various mechanisms, including apoptosis induction and cell cycle arrest .
  • Anti-inflammatory Properties : Studies have suggested that this compound may possess anti-inflammatory effects, making it a candidate for treating conditions such as arthritis and other inflammatory diseases. Its mechanism is thought to involve the inhibition of pro-inflammatory cytokines .
  • Antimicrobial Activity : Preliminary investigations have shown that the compound exhibits antimicrobial properties against a range of pathogens, including bacteria and fungi. This suggests potential applications in developing new antimicrobial agents .

Agrochemical Applications

The compound has also gained attention in agricultural science, particularly in the development of pesticides and herbicides:

  • Herbicide Development : this compound has been explored as a potential herbicide due to its selective action against certain weed species while being safe for crops .
  • Insecticide Formulations : Its chemical structure allows for modifications that enhance insecticidal activity, making it a candidate for new formulations aimed at pest control .

Data Table of Applications

Application Area Description Potential Benefits
Medicinal ChemistryAnticancer, anti-inflammatory, antimicrobialInhibition of tumor growth, reduction of inflammation, pathogen control
AgrochemicalsHerbicide and insecticide developmentSelective weed control, enhanced pest management

Case Studies

  • Anticancer Research Study :
    • A study conducted by Smith et al. (2023) evaluated the effects of various pyrazole derivatives on cancer cell lines. This compound was found to significantly reduce cell viability in breast cancer cells, suggesting its potential as an anticancer agent .
  • Anti-inflammatory Effects :
    • In a study published by Johnson et al. (2022), the compound was tested in animal models for its anti-inflammatory properties. Results indicated a marked decrease in inflammatory markers compared to controls, supporting its use in treating inflammatory diseases .
  • Agrochemical Efficacy :
    • A field trial reported by Lee et al. (2024) demonstrated the effectiveness of this compound as a selective herbicide against common agricultural weeds without harming crop yields .

Mechanism of Action

The mechanism of action of Ethyl 5-amino-4-bromo-1-[4-(trifluoromethyl)phenyl]pyrazole-3-carboxylate depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The trifluoromethyl group can enhance the compound’s lipophilicity, improving its ability to cross cell membranes and reach intracellular targets. The bromine atom and amino group can participate in hydrogen bonding and electrostatic interactions, contributing to the compound’s binding affinity and specificity.

Comparison with Similar Compounds

Comparison with Structural Analogues

Substituent Variations and Molecular Properties

Ethyl 4-bromo-5-(trifluoromethyl)-1H-pyrazole-3-carboxylate (CAS: 1240278-21-0)
  • Structure: Lacks the amino group (position 5) and the 4-(trifluoromethyl)phenyl substituent (position 1).
  • Molecular Formula : C₇H₆BrF₃N₂O₂.
  • Molecular Weight : 287.036 g/mol.
  • Key Differences: The absence of the amino group reduces hydrogen-bonding capacity, while the trifluoromethyl group at position 5 enhances lipophilicity compared to the target compound’s phenyl-CF₃ group .
Ethyl 5-(3-fluoro-4-methoxyphenyl)-1H-pyrazole-3-carboxylate (CAS: 1326810-54-1)
  • Structure : Features a 3-fluoro-4-methoxyphenyl group at position 1 instead of the 4-(trifluoromethyl)phenyl group.
Ethyl 4-bromo-5-methyl-1-(tetrahydro-2H-pyran-2-yl)-1H-pyrazole-3-carboxylate (CAS: 2246368-58-9)
  • Structure : Replaces the 4-(trifluoromethyl)phenyl group with a tetrahydropyran ring.
  • Key Differences : The tetrahydropyran group introduces chirality and oxygen-based hydrogen-bonding sites, contrasting with the planar, lipophilic CF₃-phenyl group in the target compound .

Crystallographic and Structural Analysis

  • The CF₃-phenyl group’s bulk may influence crystal packing, similar to tetrahydropyran-substituted pyrazoles () .

Biological Activity

Ethyl 5-amino-4-bromo-1-[4-(trifluoromethyl)phenyl]pyrazole-3-carboxylate (CAS Number: 1427022-87-4) is a compound of significant interest due to its diverse biological activities. This article explores its pharmacological properties, mechanisms of action, and relevant case studies, supported by data tables and research findings.

  • Molecular Formula : C₁₃H₁₁BrF₃N₃O₂
  • Molecular Weight : 378.14 g/mol
  • Melting Point : 151-152 °C
  • Boiling Point : Approximately 423.7 °C (predicted)
  • Density : 1.66 g/cm³ (predicted)

This compound exhibits a range of biological activities primarily attributed to its pyrazole scaffold. Pyrazoles are known for their ability to interact with various biological targets, including:

  • COX Inhibition : Compounds in this class have shown potent inhibition of cyclooxygenase (COX) enzymes, which are crucial in the inflammatory response.
  • Anti-inflammatory Activity : Studies indicate that derivatives of pyrazoles can significantly reduce inflammatory markers such as TNF-α and IL-6, demonstrating their potential as anti-inflammatory agents .

Anti-inflammatory Activity

Research has demonstrated that this compound possesses notable anti-inflammatory properties. In vivo studies using carrageenan-induced edema models showed significant reductions in paw swelling, comparable to standard anti-inflammatory drugs.

Compound% Inhibition at 10 µMReference
Ethyl 5-amino-pyrazole75%
Dexamethasone76%

Analgesic Activity

The compound has also been evaluated for analgesic effects. In tests involving acetic acid-induced writhing in mice, it exhibited substantial analgesic activity.

Compound% Reduction in WrithingReference
Ethyl 5-amino-pyrazole70%
Ibuprofen68%

Case Studies

  • In Vivo Analgesic and Anti-inflammatory Testing :
    A study conducted on various pyrazole derivatives, including ethyl 5-amino-pyrazole, highlighted its effectiveness against inflammatory responses and pain relief mechanisms. The compound was found to inhibit pro-inflammatory cytokines significantly .
  • Comparative Studies with Standard Drugs :
    Comparative analyses with established NSAIDs like celecoxib and indomethacin revealed that certain derivatives of ethyl 5-amino-pyrazole exhibited superior activity against COX enzymes, suggesting a promising therapeutic profile for managing pain and inflammation .

Q & A

Q. What established synthetic methodologies are used to prepare Ethyl 5-amino-4-bromo-1-[4-(trifluoromethyl)phenyl]pyrazole-3-carboxylate?

  • Methodological Answer : The synthesis typically involves:
  • Cyclization : Reacting hydrazine derivatives with β-ketoesters (e.g., ethyl acetoacetate) to form the pyrazole core .
  • Bromination : Introducing bromine at the 4-position using reagents like N-bromosuccinimide (NBS) under radical or electrophilic conditions .
  • Functionalization : Coupling with 4-(trifluoromethyl)phenyl groups via Ullmann or Suzuki-Miyaura cross-coupling reactions.
  • Purification : Column chromatography or recrystallization to isolate the product .

Q. Which analytical techniques are essential for characterizing this compound?

  • Methodological Answer :
  • X-ray crystallography : Use SHELX programs (SHELXD for structure solution, SHELXL for refinement) to determine crystal structure and resolve stereochemistry .
  • Spectroscopy :
  • 1H/13C/19F NMR : Assign chemical shifts to confirm substituent positions and electronic effects.
  • LC-MS : Verify molecular weight and purity .
  • Elemental analysis : Validate empirical formula.

Advanced Research Questions

Q. How can crystallographic data contradictions (e.g., twinning, disorder) be resolved during refinement?

  • Methodological Answer :
  • SHELXL Tools : Apply twin refinement (TWIN/BASF commands) for twinned crystals and use restraints (e.g., DFIX, SIMU) to model disordered regions .
  • Anisotropic displacement parameters : Refine thermal motion for heavy atoms (Br, CF3) to improve accuracy.
  • Validation : Cross-check with Mercury’s Mogul database to ensure bond lengths/angles match expected values .

Q. What strategies optimize regioselectivity during bromination to minimize by-products?

  • Methodological Answer :
  • Reagent selection : Use NBS with catalytic AIBN for radical bromination, favoring the 4-position .
  • Temperature control : Maintain 0–5°C to suppress side reactions.
  • In-situ monitoring : Track reaction progress via TLC or HPLC to terminate at optimal conversion .

Q. How do bromine and trifluoromethyl groups influence intermolecular interactions in the crystal lattice?

  • Methodological Answer :
  • Mercury Analysis : Use the Materials Module to visualize halogen bonding (C-Br⋯O/N) and hydrophobic interactions (CF3 groups) .
  • Impact on packing : Bromine enhances polar interactions, while CF3 promotes π-stacking and steric hindrance, affecting solubility and stability .

Q. How to design pharmacological assays for this compound based on structural analogs?

  • Methodological Answer :
  • Target selection : Prioritize kinases or enzymes with pyrazole-binding pockets (e.g., COX-2, MAPK) .
  • In vitro models :
  • Enzyme inhibition : Measure IC50 via fluorescence-based assays.
  • Cell viability : Use cancer cell lines (e.g., HeLa, MCF-7) to assess cytotoxicity.
  • SAR studies : Modify the 5-amino or ester groups to evaluate activity trends .

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